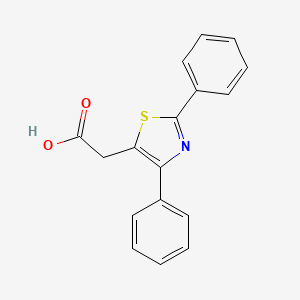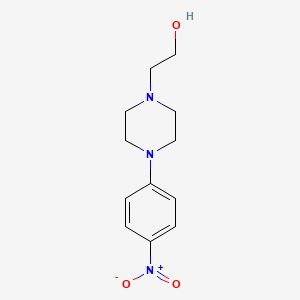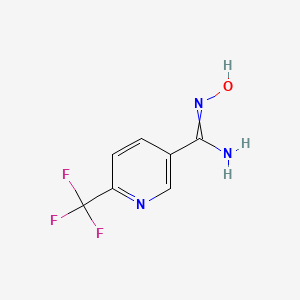
N'-ヒドロキシ-6-(トリフルオロメチル)ピリジン-3-カルボキシミドアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
科学的研究の応用
N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s worth noting that trifluoromethylpyridines are often involved in various chemical reactions, such as the horner-wadsworth-emmons reaction , which could potentially influence their interaction with targets.
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting they may influence pathways related to plant growth and defense.
Pharmacokinetics
The compound’s solubility in chloroform and methanol may influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide, it’s recommended to store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and air . This suggests that exposure to heat, moisture, and certain chemical substances could potentially affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method involves the reaction of 6-chloronicotinic acid with trifluoromethylamine under basic conditions to form the corresponding trifluoromethylpyridine derivative. This intermediate is then subjected to further reactions to introduce the hydroxy and carboximidamide groups, resulting in the final compound .
Industrial Production Methods
Industrial production of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in agrochemical synthesis.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Another trifluoromethylpyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
386704-16-1 |
|---|---|
分子式 |
C7H6F3N3O |
分子量 |
205.14 g/mol |
IUPAC名 |
N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13-14/h1-3,14H,(H2,11,13) |
InChIキー |
VGHPKSQSZUDQBX-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=NO)N)C(F)(F)F |
異性体SMILES |
C1=CC(=NC=C1/C(=N/O)/N)C(F)(F)F |
正規SMILES |
C1=CC(=NC=C1C(=NO)N)C(F)(F)F |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


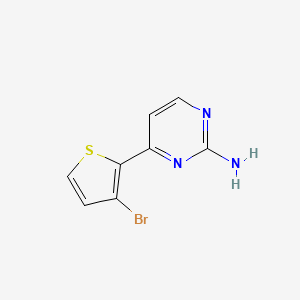
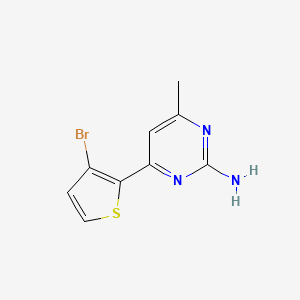
![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)
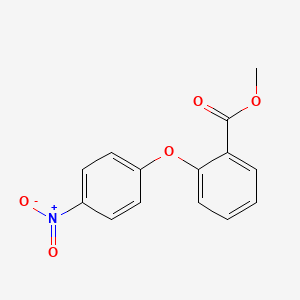
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)
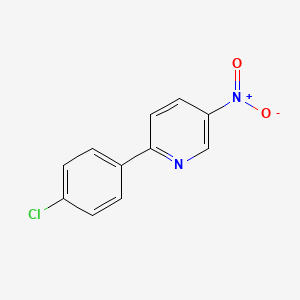
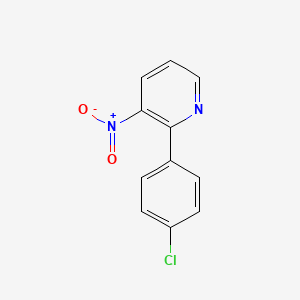
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)
